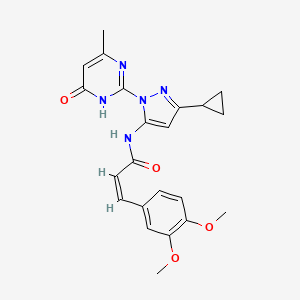
N-(3-(1H-Imidazol-1-yl)propyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals known as dihydropyridines, which are often characterized by their distinct molecular structures and diverse chemical properties. Dihydropyridines are notable for their applications in various fields of chemistry and medicine.
Synthesis Analysis
The synthesis of related dihydropyridine compounds typically involves multi-step chemical reactions, often starting with simpler aromatic compounds or acids. One method for synthesizing similar compounds includes reductive cyclization using sodium dithionite in DMSO solvent (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is often determined using techniques like X-ray diffraction, NMR, and LC-MS. These techniques provide detailed insights into the arrangement of atoms and the overall geometry of the molecule, which is crucial for understanding its reactivity and properties (Qin et al., 2019).
Chemical Reactions and Properties
Dihydropyridine compounds typically exhibit a range of chemical reactions, depending on their substitution patterns. They can participate in various organic reactions, including cycloadditions, substitutions, and redox reactions. The specific reactivity of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide would depend on its functional groups and molecular structure.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are influenced by their molecular structure. Advanced techniques like crystallography can provide insights into the physical characteristics of these compounds (Dhanalakshmi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Saatgutschutz und -stimulation in Weizen
Die Verbindung wurde als Saatgutschutzmittel und Wachstumsstimulans für Weizensämlinge bewertet. Forscher synthetisierten neuartige 3,7-Bicyclo[3.3.1]bispidine mit einer Imidazolpropyl-Gruppe, die an N-3 gebunden ist, und einer Boc-Gruppe an N-7. Diese Verbindungen wurden mit β-Cyclodextrin (β-CD) komplexiert. Der Komplex von 3-[3-(1H-Imidazol-1-yl)propyl]-7-(3-methoxypropyl)-3,7-diazabicyclo[3.3.1]nonan (2) förderte das Wurzelwachstum bei drei Weizensorten signifikant: Kazakhstanskaya-10, Severyanka und Miras. Die Steigerung des Wachstums lag zwischen 8,5% und über 30% .
Antitumoraktivität
Obwohl es nicht direkt mit Weizen zusammenhängt, ist es erwähnenswert, dass Iridiumkomplexe wegen ihrer Antitumoraktivität untersucht wurden. Einige Iridiumkomplexe zeigen eine hohe Antitumoraktivität in Nanomolar- und Mikromolarkonzentrationen sowohl in vitro als auch in vivo .
Anti-Candida-Aktivität
Die Verbindung (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-on O-4-chlorbenzoyloxid zeigte eine potente Anti-Candida-albicans-Aktivität, die Fluconazol und Miconazol übertraf. Die minimale Hemmkonzentration (MHK) betrug 0,0054 µmol/mL .
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-26-17-12-18(24)23(15-6-3-2-4-7-15)13-16(17)19(25)21-8-5-10-22-11-9-20-14-22/h2-4,6-7,9,11-14H,5,8,10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZRDWZLQJJMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NCCCN2C=CN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

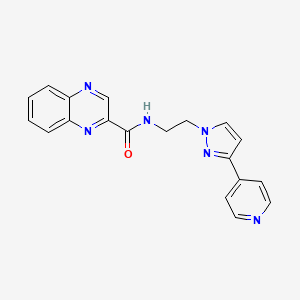
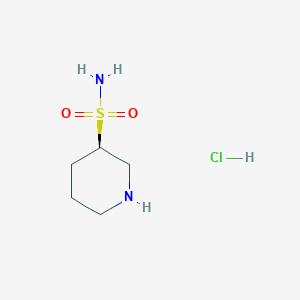
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2491036.png)
![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)
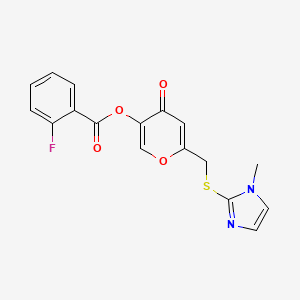

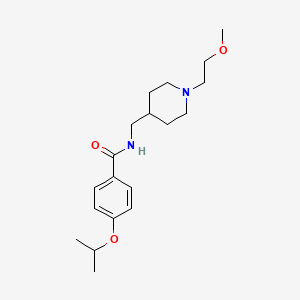
![3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491042.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)

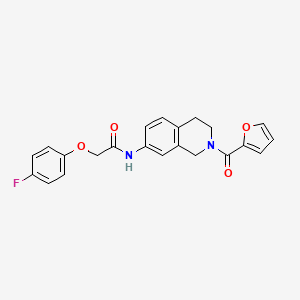
![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2491052.png)
